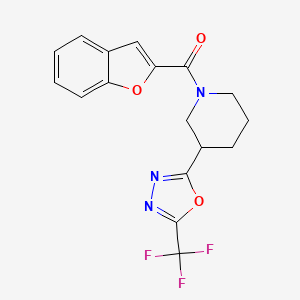

Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic hybrid molecule combining a benzofuran core with a piperidine ring substituted by a trifluoromethylated 1,3,4-oxadiazole moiety. This structural complexity confers unique physicochemical and pharmacological properties. The benzofuran scaffold is recognized for its aromatic stability and bioisosteric resemblance to indole, enabling interactions with biological targets like enzymes and receptors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 1,3,4-oxadiazole ring contributes to π-π stacking and hydrogen bonding, critical for target binding .

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3/c18-17(19,20)16-22-21-14(26-16)11-5-3-7-23(9-11)15(24)13-8-10-4-1-2-6-12(10)25-13/h1-2,4,6,8,11H,3,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLHXNGYMMPRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4=NN=C(O4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Core Benzofuran-2-yl Methanone Synthesis

The benzofuran-2-yl methanone scaffold is typically synthesized via condensation reactions. A common approach involves:

- Claisen-Schmidt Condensation : Reacting 2-hydroxyacetophenone derivatives with appropriate carbonyl compounds (e.g., chloroacetone) in the presence of a base (e.g., K₂CO₃) to form the benzofuran ring.

- Halogenation : Bromination or chlorination of the benzofuran methyl group using N-bromosuccinimide (NBS) or thionyl chloride to introduce reactive sites for subsequent coupling.

Table 1: Benzofuran Core Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Claisen-Schmidt | 2-Hydroxyacetophenone, chloroacetone, K₂CO₃ | 70–85 | |

| Bromination | NBS, CCl₄, room temperature | 80–90 |

Piperidine-Oxadiazole Intermediate Formation

The piperidine-oxadiazole moiety is synthesized via two key steps:

Oxadiazole Ring Construction

1,3,4-Oxadiazole derivatives are typically formed by cyclizing hydrazides with carbonyl compounds. For the trifluoromethyl-substituted oxadiazole:

- Hydrazide Synthesis : React trifluoroacetic acid derivatives (e.g., trifluoroacetyl chloride) with hydrazine hydrate to form 2-(trifluoroacetyl)hydrazine.

- Cyclization : Condense the hydrazide with a carboxylic acid derivative (e.g., piperidine-3-carboxylic acid) using dehydrating agents like phosphorus oxychloride (POCl₃) or diphosphorus pentoxide (P₂O₅).

Key Reaction :

$$

\text{Trifluoroacetyl hydrazide} + \text{Piperidine-3-carboxylic acid} \xrightarrow{\text{POCl}_3} \text{5-(Trifluoromethyl)-1,3,4-oxadiazole-2-yl piperidine}

$$

Table 2: Oxadiazole Cyclization Methods

| Cyclizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃ | Dichloromethane | 60–80 | 65–75 | |

| P₂O₅ | Toluene | 100–120 | 70–80 |

Ether Linkage Formation

The piperidine and oxadiazole are connected via an ether bond:

- Piperidine Functionalization : Introduce a hydroxyl group on the piperidine ring (e.g., via hydrolysis of a tosylate intermediate).

- Nucleophilic Substitution : React the piperidine alcohol with a halogenated oxadiazole (e.g., brominated oxadiazole) in the presence of a base (e.g., K₂CO₃) or phase-transfer catalysts (e.g., tetra-n-butylammonium bromide).

Example Protocol :

Final Coupling: Benzofuran-Piperidine-Oxadiazole Assembly

The benzofuran methanone is coupled to the piperidine-oxadiazole intermediate using:

- Nucleophilic Acyl Substitution : React the benzofuran-2-yl methanone chloride with the piperidine-oxadiazole amine under basic conditions (e.g., triethylamine in dichloromethane).

- Palladium-Catalyzed Coupling : For aryl or heteroaryl linkages, use Suzuki or Buchwald-Hartwig amination with Pd catalysts.

Table 3: Final Coupling Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Methanone chloride, piperidine-oxadiazole amine, Et₃N | 60–70 | |

| Palladium coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80–100°C | 50–60 |

Reaction Mechanisms

Benzofuran Formation

The Claisen-Schmidt condensation proceeds via:

Optimization Strategies

Solvent and Base Selection

Catalyst Screening

- Pd Catalysts : Optimize ligands (e.g., XPhos) for aryl coupling efficiency.

- Microwave Assistance : Reduce reaction times for hydrazide formation (e.g., 30 min vs. 12 h).

Table 4: Catalyst Optimization Data

| Catalyst System | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 12 | 65 | |

| PdCl₂(dppf)/K₂CO₃ | 8 | 70 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the piperidine and benzofuran rings.

Reduction: : Selective reduction of the oxadiazole ring is possible under controlled conditions.

Substitution: : The trifluoromethyl group and the piperidine ring can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : Reducing agents like sodium borohydride and lithium aluminium hydride can be used.

Substitution: : Electrophiles and nucleophiles in the presence of catalysts such as palladium on carbon can facilitate substitution reactions.

Major Products

Oxidation Products: : Ketones and aldehydes from the oxidation of the piperidine ring.

Reduction Products: : Hydroxylamine derivatives from the reduction of the oxadiazole ring.

Substitution Products: : Varied depending on the substituent introduced, typically leading to modified piperidine or benzofuran derivatives.

Scientific Research Applications

Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is widely used in scientific research due to its versatile properties:

Chemistry: : As a building block for synthesizing other complex molecules.

Biology: : For studying biochemical pathways involving fluorinated compounds.

Industry: : Utilized in the production of specialized polymers and materials with unique thermal and chemical stability.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is multifaceted:

Molecular Targets: : The compound can interact with various enzymes and receptors, particularly those in the central nervous system.

Pathways Involved: : It may influence pathways related to neurotransmitter release and uptake, anti-inflammatory responses, and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include benzofuran-piperidine hybrids and oxadiazole-containing derivatives. Key comparisons are summarized below:

Key Observations :

Structural Complexity : The target compound uniquely integrates a trifluoromethyl-oxadiazole with a benzofuran-piperidine scaffold, distinguishing it from simpler analogs like compound 30 (dihydrobenzofuran) or 5 (piperidine-triazole) .

Trifluoromethyl Advantage: The CF₃ group enhances metabolic resistance compared to non-fluorinated oxadiazoles (e.g., DK5) .

Research Findings and Implications

- PARP-1 Inhibition : The trifluoromethyl-oxadiazole moiety may mimic nicotinamide in PARP-1 binding, as seen in DK5 .

- Antimicrobial Potential: While less potent than benzofuran-triazole hybrids (MIC = 50 µg/mL for 3f), the target’s fluorinated structure could reduce toxicity .

- Lipophilicity: The compound’s calculated logP (~3.5) is higher than non-fluorinated analogs (e.g., compound 30, logP ~2.8), suggesting improved membrane permeability .

Biological Activity

Benzofuran derivatives, particularly those containing oxadiazol moieties, have garnered significant attention in recent years due to their diverse biological activities. This article delves into the biological activity of the compound Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of benzofuran derivatives typically involves multi-step processes that can include microwave-assisted reactions to enhance yield and reduce reaction times. For instance, the compound can be synthesized starting from benzofuran derivatives and oxadiazole intermediates under controlled conditions to ensure high purity and yield . The structural characterization is often performed using techniques such as NMR and mass spectrometry to confirm the molecular structure and purity .

The biological activity of Benzofuran derivatives is largely attributed to their ability to interact with various molecular targets. The oxadiazole moiety is known for its role in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression and cellular functions. Inhibitors of HDAC6 have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells . Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological membranes.

Biological Activity

The compound has demonstrated a range of biological activities:

1. Anticancer Activity:

- Recent studies have evaluated the anticancer potential against various cancer cell lines. For example, derivatives similar to the target compound showed significant cytotoxicity against A549 lung cancer cells with IC50 values as low as 6.3 μM, outperforming standard treatments like crizotinib .

2. Hemolytic and Thrombolytic Activities:

- The compound's derivatives were screened for hemolytic activity against red blood cells (RBCs) and exhibited low toxicity levels at certain concentrations (e.g., 0.1% and 0.5%) . Moreover, some derivatives showed promising thrombolytic activity, indicating potential applications in treating thrombotic diseases.

3. Antimicrobial Properties:

- Preliminary evaluations suggest that benzofuran-oxadiazole hybrids possess antimicrobial properties against various pathogens, although specific data on the target compound is still emerging .

Case Studies

Several case studies have illustrated the therapeutic potential of similar benzofuran derivatives:

-

Study on Anticancer Efficacy:

A study examined a series of benzofuran–oxadiazole hybrids for their anticancer effects. The most effective compounds were identified based on their IC50 values against multiple cancer cell lines, demonstrating a structure-activity relationship that underscores the importance of functional groups in enhancing biological activity . -

HDAC Inhibition:

Another investigation focused on compounds derived from 1,3,4-oxadiazole structures that exhibited significant inhibition of HDAC6. These findings suggest that benzofuran derivatives could be developed as novel HDAC inhibitors with potential applications in cancer therapy .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for the preparation of Benzofuran-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Piperidine derivatives with oxadiazole moieties can be synthesized via nucleophilic substitution or condensation reactions. For example, 1,3,4-oxadiazole rings are often formed by cyclization of thiosemicarbazides under acidic conditions or via reaction with trifluoroacetic anhydride .

- Benzofuran Integration : The benzofuran moiety is introduced through Suzuki coupling or Friedel-Crafts acylation. For instance, benzofuran-2-carboxylic acid derivatives can react with piperidine intermediates in the presence of coupling agents like EDCI/HOBt .

- Purification : Flash column chromatography (e.g., hexane/EtOAc gradients) is commonly used to isolate the final product, achieving yields of 68–84% .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Q. What are the key reactivity considerations for the 1,3,4-oxadiazole moiety in this compound?

The oxadiazole ring is susceptible to nucleophilic attack at the sulfur or nitrogen atoms. For example:

- Thiol-Ether Formation : Reacting with 2-chloroacetamide derivatives in DMF/KI under reflux forms stable thioether linkages .

- Electrophilic Substitution : The trifluoromethyl group enhances electron-withdrawing effects, directing reactions to the oxadiazole’s 2-position .

Advanced Research Questions

Q. How can computational modeling predict the optoelectronic and pharmacological properties of this compound?

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311++G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

- Molecular Docking : Dock into target proteins (e.g., GPCRs or ion channels) using AutoDock Vina to assess binding affinities. For example, piperidine derivatives show affinity for melanin-concentrating hormone receptors .

- ADME Prediction : Tools like SwissADME predict logP (~3.2), suggesting moderate lipophilicity, while PAINS screening avoids promiscuous motifs .

Q. What strategies mitigate hERG channel inhibition during lead optimization?

- Structural Modifications : Reduce basicity of the piperidine nitrogen by introducing electron-withdrawing groups (e.g., oxadiazole) to lower hERG binding .

- In Silico Screening : Use QSAR models to predict hERG IC50 values. AZD1979 analogs with reduced basicity show >10-fold selectivity over hERG .

- Metabolite Profiling : Human hepatocyte studies identify glutathione conjugates, indicating metabolic pathways independent of P450 enzymes, reducing toxicity risks .

Q. How can discrepancies in spectroscopic or analytical data be resolved?

- Contradiction in Elemental Analysis : If observed vs. calculated C/H/N values differ by >0.3%, repeat combustion analysis or use high-resolution mass spectrometry (HRMS) for validation .

- NMR Signal Splitting : Dynamic effects (e.g., rotamers in piperidine) may cause unexpected splitting; variable-temperature NMR can resolve this .

Q. What in vitro assays are suitable for evaluating biological activity?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative strains (MIC values <50 µg/mL indicate potency) .

- Enzyme Inhibition : Fluorescence polarization assays for targets like PI3K or RSV nucleoproteins, with IC50 values derived from dose-response curves .

Data Contradiction Analysis

Q. How should researchers address conflicting data in synthetic yields or purity?

- Yield Variability : Differences in yields (e.g., 68% vs. 84%) may arise from reaction scale or purification efficiency. Optimize stoichiometry (e.g., 1.5 equivalents of trifluoroethyl ketone) and monitor reaction progress via TLC .

- HPLC Purity Discrepancies : Column aging or mobile-phase pH variations can alter retention times. Standardize protocols using USP-grade columns and buffered eluents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.